molecular formula C19H18FNO4 B2990401 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 2034487-81-3

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

Cat. No. B2990401
CAS RN: 2034487-81-3
M. Wt: 343.354
InChI Key: WFCXBYOMXXVUHI-UHFFFAOYSA-N
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Description

The compound (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a complex organic molecule. It has been studied for its potential biological activities . A series of similar compounds were designed, synthesized, and evaluated for their anticonvulsant activities .


Synthesis Analysis

The synthesis of this compound or its derivatives involves complex organic reactions . The exact synthesis process for this specific compound is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of this compound is complex with multiple functional groups. It includes a pyrrolidin-1-yl group, a benzo[d][1,3]dioxol-5-yl group, and a 3-fluoro-4-methoxyphenyl group . The exact 3D conformer and 2D structure can be found in the PubChem database .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 374.8 g/mol . It has a complexity of 556 and a topological polar surface area of 84.6 Ų . Other properties like XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, heavy atom count, formal charge, and covalently-bonded unit count can be found in the PubChem database .

properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4/c1-23-16-4-3-13(8-15(16)20)19(22)21-7-6-14(10-21)12-2-5-17-18(9-12)25-11-24-17/h2-5,8-9,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCXBYOMXXVUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

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